6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
. This compound is characterized by its β-lactam ring, which is crucial for its antibiotic activity. It is widely used as a starting material for the synthesis of various semisynthetic penicillins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid can be synthesized from benzylpenicillin silyl ester via cleavage of the amide bond . The reaction typically involves the use of specific reagents and conditions to ensure the successful formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes that are optimized for yield and purity. These processes often include the use of advanced techniques such as interfacial polycondensation to react with organotin dihalides .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, although specific conditions and reagents are required.
Reduction: Reduction reactions can also be performed on this compound, leading to various derivatives.
Substitution: Substitution reactions are common, especially in the synthesis of β-lactam derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various β-lactam antibiotics, such as cephalosporins and penicillins .
Scientific Research Applications
6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of various β-lactam antibiotics.
Biology: The compound is used in studies related to bacterial cell wall synthesis and antibiotic resistance.
Industry: The compound is used in the large-scale production of antibiotics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inhibiting the transpeptidase enzyme, which is essential for the cross-linking of peptidoglycan during cell wall synthesis . As a result, the bacteria are unable to maintain their cell wall integrity, leading to cell lysis and death .
Comparison with Similar Compounds
Ampicillin: Another β-lactam antibiotic with a similar core structure but different side chains.
Ticarcillin: A penicillin derivative with a broader spectrum of activity.
Flucloxacillin: A β-lactam antibiotic that is resistant to β-lactamase enzymes.
Uniqueness: 6-Amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its role as a core structure in the synthesis of various penicillin antibiotics. Its β-lactam ring is crucial for its antibiotic activity, making it a valuable compound in the field of medicinal chemistry .
Properties
CAS No. |
26865-90-7 |
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Molecular Formula |
C6H8N2O3S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
6-amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3S/c7-3-4(9)8-2(6(10)11)1-12-5(3)8/h2-3,5H,1,7H2,(H,10,11) |
InChI Key |
JDWXXPODXLMMJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(S1)C(C2=O)N)C(=O)O |
Origin of Product |
United States |
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